molecular formula C24H37N7O6 B15166779 N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine CAS No. 642483-32-7

N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine

Cat. No.: B15166779
CAS No.: 642483-32-7
M. Wt: 519.6 g/mol
InChI Key: OKJHVHYXKAHFQY-YTZAWJCFSA-N
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Description

N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, amino acids, and piperidine rings. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine typically involves multiple steps, starting with the preparation of the individual amino acid derivatives. The process includes:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: The amino acids are coupled using reagents such as carbodiimides or phosphonium salts.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing chain. This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups, potentially forming nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential role in protein interactions and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • D-valyl-N-{(2S)-5-[(diaminomethylidene)amino]-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl}-L-leucinamide
  • D-prolyl-N-[(2S)-5-[(diaminomethylidene)amino]-2-(heptylamino)pentanoyl]-L-phenylalaninamide

Uniqueness

N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for interactions with a wide range of biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

642483-32-7

Molecular Formula

C24H37N7O6

Molecular Weight

519.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-(piperidine-1-carbonyl)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H37N7O6/c25-17(14-16-8-3-1-4-9-16)19(33)30-24(10-7-11-28-23(26)27,21(36)29-18(15-32)20(34)35)22(37)31-12-5-2-6-13-31/h1,3-4,8-9,17-18,32H,2,5-7,10-15,25H2,(H,29,36)(H,30,33)(H,34,35)(H4,26,27,28)/t17-,18+,24+/m1/s1

InChI Key

OKJHVHYXKAHFQY-YTZAWJCFSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)[C@](CCCN=C(N)N)(C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

C1CCN(CC1)C(=O)C(CCCN=C(N)N)(C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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